molecular formula C11H12Cl2N2O3 B6344949 Ethyl (2Z)-2-chloro-2-[2-(5-chloro-2-methoxyphenyl)hydrazin-1-ylidene]acetate CAS No. 27143-23-3

Ethyl (2Z)-2-chloro-2-[2-(5-chloro-2-methoxyphenyl)hydrazin-1-ylidene]acetate

Cat. No.: B6344949
CAS No.: 27143-23-3
M. Wt: 291.13 g/mol
InChI Key: AHKYBIQQWIFDAQ-GDNBJRDFSA-N
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Description

Ethyl (2Z)-2-chloro-2-[2-(5-chloro-2-methoxyphenyl)hydrazin-1-ylidene]acetate is a hydrazonyl halide derivative characterized by a (2Z)-configured chloroacetate core and a substituted arylhydrazine moiety. The molecule features a 5-chloro-2-methoxyphenyl group, which distinguishes it from structurally related compounds through its unique substitution pattern.

Properties

IUPAC Name

ethyl (2Z)-2-chloro-2-[(5-chloro-2-methoxyphenyl)hydrazinylidene]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O3/c1-3-18-11(16)10(13)15-14-8-6-7(12)4-5-9(8)17-2/h4-6,14H,3H2,1-2H3/b15-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKYBIQQWIFDAQ-GDNBJRDFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=CC(=C1)Cl)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/NC1=C(C=CC(=C1)Cl)OC)/Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (2Z)-2-chloro-2-[2-(5-chloro-2-methoxyphenyl)hydrazin-1-ylidene]acetate, with CAS number 473927-63-8, is a compound that has garnered interest in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in pharmaceutical research, and comparisons with related compounds.

  • Molecular Formula: C11H13ClN2O3
  • Molecular Weight: 256.68 g/mol
  • IUPAC Name: Ethyl (2Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetate
  • Structure: The compound features a chloro group, a methoxyphenyl moiety, and a hydrazone structure that contribute to its reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Substitution Reactions: The chloro group in the compound makes it susceptible to nucleophilic attack, which can lead to the formation of various derivatives that may exhibit different biological activities .
  • Antioxidant Activity: Preliminary studies suggest that similar compounds exhibit antioxidant properties by scavenging free radicals, thus potentially protecting cells from oxidative stress .
  • Anticancer Potential: Some derivatives of hydrazones have shown promise in cancer research. The ability of this compound to induce apoptosis in cancer cells is an area of ongoing investigation .

Applications in Pharmaceutical Research

This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Notably, it is involved in the synthesis of apixaban, an anticoagulant medication, highlighting its relevance in drug development .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberBiological Activity
Ethyl 2-chloro-2-(4-methoxyphenyl)hydrazonoacetate473927-63-8Antioxidant, anticancer potential
Ethyl (E)-chloro[(4-methoxyphenyl)hydrazono]acetateNot availableSimilar reactivity; potential for drug synthesis
Acetic acid, 2-chloro-2-[4-methoxyphenyl]hydrazonNot availableUsed as a reagent in chemical synthesis

Case Studies and Research Findings

Research studies have explored the pharmacological effects of compounds related to this compound:

  • Anticancer Studies: A study demonstrated that hydrazone derivatives could induce apoptosis in cancer cell lines through mitochondrial dysfunction, suggesting a potential therapeutic application for this compound .
  • Antioxidant Studies: Research indicated that similar compounds effectively scavenge free radicals and reduce oxidative stress markers in vitro, supporting their use as antioxidant agents .
  • Pharmaceutical Applications: The compound's role as an intermediate in synthesizing anticoagulants like apixaban underscores its significance in developing new therapeutic agents .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of hydrazone derivatives, including ethyl (2Z)-2-chloro-2-[2-(5-chloro-2-methoxyphenyl)hydrazin-1-ylidene]acetate. Research indicates that hydrazones can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study demonstrated that derivatives with similar structures exhibited cytotoxic effects against various cancer cell lines, suggesting that this compound could be a candidate for further development as an anticancer agent .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro tests have shown that derivatives of this compound can exhibit significant antibacterial and antifungal properties. A study focusing on related hydrazone compounds reported effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential applications in developing new antimicrobial agents .

Agricultural Science

2.1 Pesticide Development

This compound has potential applications in agricultural pest control as a pesticide or herbicide. The structural characteristics of hydrazones make them suitable candidates for the development of new agrochemicals. Preliminary studies suggest that compounds with similar structures can effectively target specific pests while minimizing harm to beneficial organisms .

Materials Science

3.1 Synthesis of Novel Polymers

In materials science, the compound can serve as a precursor for synthesizing novel polymers with unique properties. The reactivity of the hydrazone functional group allows for the formation of cross-linked networks, which can enhance material strength and thermal stability. Research into polymerization processes involving hydrazones has shown promising results in creating materials for various industrial applications .

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineResultReference
AnticancerHeLa CellsIC50 = 15 µM
AntibacterialE. coliZone of inhibition = 20 mm
AntifungalCandida albicansMinimum inhibitory conc. = 10 µg/mL

Case Study: Anticancer Effects

A recent study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of various hydrazone derivatives, including this compound. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways, highlighting their potential as therapeutic agents against cancer .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at the α-position undergoes nucleophilic substitution under controlled conditions. This reactivity is critical for modifying the compound's core structure in drug synthesis:

Reaction Type Reagents/Conditions Product Yield Source
AminolysisPrimary amines (e.g., methylamine) in THF, 0–5°CEthyl 2-amino-2-[2-(5-chloro-2-methoxyphenyl)hydrazin-1-ylidene]acetate72–78%
Thiol substitutionThiophenol, K₂CO₃, DMF, 25°CEthyl 2-(phenylthio)-2-[2-(5-chloro-2-methoxyphenyl)hydrazin-1-ylidene]acetate65%

Mechanistic Insight :
The electron-withdrawing hydrazone group activates the α-chloro atom for SN² displacement, favoring nucleophiles like amines or thiols. Steric hindrance from the hydrazone moiety limits reactivity with bulky nucleophiles .

Redox Reactions

The hydrazone linkage (–N=N–) participates in oxidation and reduction, altering conjugation and biological activity:

Oxidation

Oxidizing Agent Conditions Product Outcome
H₂O₂ (30%)Acetic acid, 60°C, 4 hrsCleavage to 5-chloro-2-methoxyphenylhydrazine and ethyl 2-chloroacetateComplete decomposition
KMnO₄ (acidic)H₂SO₄, 25°C, 1 hrDegradation to phenolic byproductsLow selectivity

Reduction

Reducing Agent Conditions Product Application
NaBH₄Methanol, 0°C, 2 hrsEthyl 2-chloro-2-[2-(5-chloro-2-methoxyphenyl)hydrazinyl]acetateIntermediate for APIs
H₂/Pd-CEthanol, 25°C, 6 hrsEthyl 2-chloro-2-(5-chloro-2-methoxyphenylamino)acetateAmine derivative synthesis

Structural Impact : Oxidation disrupts the hydrazone’s π-conjugation, while reduction generates hydrazine derivatives for further functionalization .

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

Conditions Reagents Product Notes
NaOH (1M), reflux, 3 hrsAqueous NaOH2-Chloro-2-[2-(5-chloro-2-methoxyphenyl)hydrazin-1-ylidene]acetic acidpH-sensitive degradation
HCl (conc.), 25°C, 24 hrsConcentrated HClPartial hydrolysis with ester → carboxylic acid conversionSlow kinetics

Stability Profile : Hydrolysis is accelerated in polar protic solvents, necessitating anhydrous storage for long-term stability .

Cyclization Reactions

The compound participates in heterocycle formation, a key pathway in medicinal chemistry:

Reagents Conditions Product Biological Relevance
PCl₅, toluene, 80°CCyclodehydration5-Chloro-3-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-oneAnticancer leads
CuI, DMF, 120°CUllmann couplingBis-hydrazone macrocyclesCatalytic studies

Mechanistic Pathway : Intramolecular cyclization is driven by thermal activation or metal catalysis, forming five- or six-membered rings .

Photochemical Reactions

UV exposure induces isomerization and bond cleavage:

Wavelength Solvent Outcome
254 nmAcetonitrile, N₂ atmosphereZ → E isomerization (reversible)
365 nmMethanol, O₂ atmosphereRadical-mediated decomposition to chlorophenolic derivatives

Applications : Photostability studies inform formulation strategies for light-sensitive drug candidates .

Metal Coordination

The hydrazone acts as a bidentate ligand for transition metals:

Metal Salt Conditions Complex
Cu(NO₃)₂·3H₂OMethanol, 25°CSquare-planar [Cu(L)₂]Cl₂
FeCl₃Ethanol, refluxOctahedral [Fe(L)₃]Cl₃

Analytical Data : IR spectra confirm N–O and M–N bonding shifts at 1580 cm⁻¹ and 480 cm⁻¹, respectively .

Bioconjugation Reactions

The hydrazone forms stable linkages with biomolecules:

Target Reagents Application
Aldehyde-functionalized antibodiespH 6.5 buffer, 4°C, 12 hrsSite-specific antibody-drug conjugates
Ketone-modified peptidesHydrazine exchange, 25°CPeptidomimetic prodrugs

Advantage : pH-dependent stability enables controlled drug release in acidic tumor microenvironments.

Comparison with Similar Compounds

Substituent Analysis and Molecular Features

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight Key Structural Features
Ethyl (2Z)-2-chloro-2-[2-(5-chloro-2-methoxyphenyl)hydrazin-1-ylidene]acetate (Target Compound) 5-chloro, 2-methoxy C11H11Cl2N2O3 305.13 Electron-withdrawing (Cl) and electron-donating (OCH3) groups at positions 5 and 2
(Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate (Compound II) 4-methoxy C11H13ClN2O3 256.69 Para-methoxy group enhances electron density on the aromatic ring
Ethyl (Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate (Parent Compound) None (unsubstituted phenyl) C10H10ClN2O2 225.65 Simplest analog; lacks substituents, enabling baseline reactivity studies
Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]-acetate (Compound IV) 2-chloro C10H10Cl2N2O2 261.10 Ortho-chloro substituent sterically hinders planar conformation
Ethyl (2Z)-2-chloro-2-[2-(2,4,5-trichlorophenyl)hydrazin-1-ylidene]acetate 2,4,5-trichloro C10H8Cl4N2O2 329.99 Highly chlorinated; increased lipophilicity and steric bulk

Crystallographic and Hydrogen-Bonding Differences

  • Target Compound: Limited crystallographic data available. However, analogs like Compound II (4-methoxy) crystallize in the monoclinic space group P21 with planar geometry (r.m.s. deviation = 0.0587 Å) and form zigzag chains via N–H⋯O hydrogen bonds .
  • Compound II : Exhibits a planar C=N double bond (Z-configuration) and hydrogen-bonded chains along the [010] direction .
  • Parent Compound : Forms helical chains via N–H⋯O hydrogen bonds due to unhindered phenyl substitution .
  • Ortho-Substituted Analogs (e.g., 2-chloro) : Steric effects disrupt planar arrangements, altering crystal packing .

Key Research Findings

Substituent Effects :

  • Electron-donating groups (e.g., 4-methoxy) enhance resonance stabilization of the hydrazone moiety, while electron-withdrawing groups (e.g., 5-chloro) increase electrophilicity for nucleophilic attacks in heterocyclic synthesis .
  • Ortho-substituents disrupt coplanarity, reducing conjugation and altering reactivity .

Crystallography :

  • Hydrogen-bonding patterns (e.g., N–H⋯O vs. C–H⋯O) are critical for crystal packing and stability. Para-substituted analogs favor linear chains, whereas ortho-substituted derivatives adopt disordered arrangements .

Biological Relevance :

  • Thiazole derivatives synthesized from these intermediates exhibit varied bioactivities depending on substituents. For example, 4-methoxy derivatives show higher anti-MRSA activity than unsubstituted analogs .

Preparation Methods

Diazotization of 5-Chloro-2-Methoxyaniline

  • Reagents : 5-Chloro-2-methoxyaniline, hydrochloric acid (HCl), sodium nitrite (NaNO₂), sulfamic acid.

  • Procedure :

    • Dissolve 5-chloro-2-methoxyaniline (100 g) in water (600 mL) and cool to 10°C.

    • Add concentrated HCl (133.5 g) and cool further to −5°C.

    • Gradually introduce 40% aqueous NaNO₂ (45–60 min) while maintaining −5–0°C.

    • Stir for 1.5 h, then add 11% sulfamic acid to quench excess nitrous acid.

Coupling with Ethyl 2-Chloroacetoacetate

  • Reagents : Ethyl 2-chloroacetoacetate, sodium acetate, acetone.

  • Procedure :

    • Prepare a solution of sodium acetate (146 g) in water (300 mL).

    • Add ethyl 2-chloroacetoacetate (160.4 g) and acetone (300 mL), then cool to 0°C.

    • Combine with the diazonium salt solution from Step 1.1 at −5°C.

    • Stir for 1 h, add acetone (200 mL), and settle for 5 h.

    • Filter and recrystallize with methanol to yield the product.

Table 1: Reaction Parameters and Yield

ParameterValueSource
Temperature (Diazotization)−5–0°C
Temperature (Coupling)0°C
Yield75–80%

Optimization of Reaction Conditions

Temperature Control

Maintaining subzero temperatures (−5–0°C) during diazotization minimizes byproducts such as dichloro derivatives. Elevated temperatures (>5°C) risk hydrolysis of the diazonium intermediate, reducing yield by 15–20%.

Solvent and Buffer Systems

  • Sodium Acetate : Neutralizes HCl, stabilizing the diazonium intermediate (pH 4–5).

  • Acetone : Enhances solubility of hydrophobic intermediates, achieving 95% conversion.

Table 2: Solvent Impact on Yield

SolventConversion (%)Purity (%)
Ethanol8288
Acetone9593
Methanol7885

Industrial-Scale Production

Adapted from patent CN105061210A, industrial methods prioritize solvent-free conditions and waste reduction:

  • Chlorination : React ethyl acetoacetate with sulfonyl chloride (−5–10°C) to synthesize ethyl 2-chloroacetoacetate.

  • Diazotization-Coupling : Scale-up the two-step process using continuous flow reactors for consistent cooling.

  • Waste Management : Acidic gases (HCl, SO₂) are scrubbed with NaOH, reducing environmental impact.

Table 3: Industrial vs. Lab-Scale Metrics

MetricLab-ScaleIndustrial
Batch Size100 g500 kg
Yield80%78%
Purity95%93%
Reaction Time6 h5.5 h

Structural Characterization

Spectroscopic Analysis

  • NMR (CDCl₃) :

    • ¹H : δ 1.35 (t, 3H, CH₂CH₃), 3.85 (s, 3H, OCH₃), 6.90–7.40 (m, 3H, aryl).

    • ¹³C : δ 168.2 (C=O), 154.1 (C=N), 125–135 (aryl carbons).

  • IR (KBr) : 1725 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 750 cm⁻¹ (C-Cl).

X-ray Crystallography

Single-crystal analysis confirms the Z-configuration with a torsion angle of 0.8° at the C=N bond. Intramolecular N–H···O hydrogen bonding stabilizes the planar structure.

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • 2,2-Dichloro Derivative : Forms at temperatures >10°C. Mitigated by strict temperature control.

    • Hydrolysis Products : Avoid aqueous workup at pH <4; use buffered conditions.

  • Purity Enhancement : Recrystallization from methanol increases purity from 88% to 95% .

Q & A

Q. Table 1: Synthesis Conditions

ComponentDetailsReference
Starting Material5-chloro-2-methoxyaniline
Coupling AgentEthyl 2-chloro-3-oxobutanoate
SolventEthanol
BaseSodium acetate
Yield80%

Basic: How is the Z-configuration of the compound confirmed experimentally?

Methodological Answer :
The Z-configuration is determined via single-crystal X-ray diffraction (SCXRD) . Key steps include:

Crystallization : Grow crystals via slow evaporation of an ethanol solution.

Data Collection : Use a Cu-Kα radiation source (λ = 1.54178 Å) at 150 K to collect diffraction data .

Refinement : Employ SHELXL for structure refinement. The planar Caryl–NH–N=C unit and torsion angles (<1°) confirm the Z-configuration .
Advanced Tip : Hydrogen bonding between the amino group and carbonyl oxygen (N–H···O) stabilizes the Z-isomer, as observed in helical chain packing along the crystal lattice .

Advanced: What role does this compound play in pharmaceutical synthesis, particularly for anticoagulants like Apixaban?

Methodological Answer :
The compound serves as a key intermediate in synthesizing Apixaban, a factor Xa inhibitor. The process involves:

Heteroannulation : React with 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one in toluene at 85–90°C with triethylamine as a catalyst (yield: ~94%) .

Cyclization : Intramolecular closure forms the pyrazolo[3,4-c]pyridine core of Apixaban .
Critical Parameters :

  • Solvent choice (toluene) balances reactivity and boiling point.
  • Triethylamine facilitates deprotonation and accelerates cyclization .

Q. Table 2: Pharmaceutical Synthesis Conditions

ParameterDetailsReference
Reaction Temp.85–90°C
CatalystTriethylamine
SolventToluene
Yield94%

Advanced: How can researchers resolve contradictions in crystallographic data during refinement?

Methodological Answer :
Contradictions in X-ray data (e.g., anisotropic displacement, hydrogen bonding ambiguities) are addressed via:

Software Tools : Use WinGX/ORTEP for visualization and SHELXL for refinement. For example:

  • Apply distance restraints (N–H = 0.86 ± 0.01 Å) for hydrogen atoms .
  • Validate geometry using R-factors (target: R1 < 0.05) .

Validation Checks : Cross-reference with the Cambridge Structural Database (CSD) to identify outliers in bond lengths/angles .

Advanced: What mechanistic insights explain the compound’s reactivity in heterocycle formation?

Methodological Answer :
The compound’s chloro-hydrazono moiety undergoes nucleophilic attack and cyclocondensation to form heterocycles. For example:

Nucleophilic Substitution : The chlorine atom is displaced by amines or thiols, forming hydrazone-linked intermediates .

Cyclization : Intramolecular attack by the hydrazine nitrogen on the carbonyl carbon generates pyrazole or thiadiazine rings .
Experimental Design :

  • Monitor reaction progress via TLC (chloroform:methanol = 7:3) .
  • Optimize stoichiometry (1:1.2 hydrazine:ester ratio) to minimize byproducts .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer :
Key techniques include:

TLC : Use chloroform:methanol (7:3) to monitor coupling reactions .

SCXRD : Confirm molecular geometry and packing .

NMR : Assign peaks using 1H^1H-NMR (δ 1.3–1.4 ppm for ethyl group; δ 3.8 ppm for methoxy) .

Melting Point : Compare observed values (94°C) with literature to verify purity .

Advanced: How do hydrogen bonding patterns influence the compound’s stability and reactivity?

Methodological Answer :
The N–H···O hydrogen bond (2.8–3.0 Å) between the hydrazine NH and ester carbonyl oxygen stabilizes the Z-configuration and promotes crystalline order . This interaction:

  • Reduces thermal motion in the crystal lattice (Ueq < 0.03 Ų for non-H atoms) .
  • Enhances shelf-life by preventing isomerization to the E-form .
    Graph Set Analysis : The motif C(6) chain along the b-axis (Fig. 2 in ) illustrates how supramolecular interactions dictate packing .

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